(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
CAS No.: 77471-41-1
Cat. No.: VC21549432
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77471-41-1 |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide |
| Standard InChI | InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)/t8-/m0/s1 |
| Standard InChI Key | IWSOXHMIRLSLKT-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N |
Introduction
Chemical Structure and Properties
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is characterized by a coumarin core structure with specific functional group attachments. The compound features a 4-methyl-2-oxo-2H-chromen-7-yl group, which represents the coumarin scaffold that forms the foundation of this molecule. The (S)-2-amino-propanamide portion connects to the coumarin structure, contributing to the compound's specific biochemical interactions .
Structural Components
The compound can be broken down into three primary structural components:
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The coumarin scaffold (4-methyl-2-oxo-2H-chromen-7-yl group)
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The amino acid residue (S)-alanine
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The amide linkage connecting these components
The structure maintains an S-configuration at the stereocenter, which is critical for its biological recognition and activity .
Coumarins generally possess high bioavailability, high solubility in organic solvents, and relatively low toxicity, making them attractive scaffolds for drug development and research applications .
Relationship to the Coumarin Scaffold
The coumarin scaffold present in (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide contributes significantly to the compound's chemical behavior and applications. Coumarins represent an important class of heterocyclic compounds with a benzene ring fused to an α-pyrone ring .
General Properties of Coumarins
Coumarins possess several advantageous features that make them valuable in research and pharmaceutical applications. These include low molecular weight, simple structure, high bioavailability, and good solubility in most organic solvents . Additionally, coumarins typically demonstrate low toxicity, which enhances their utility in biological applications .
Structural Significance
The 4-methyl-2-oxo-2H-chromen-7-yl group in the target compound represents a 4-methylcoumarin core with functionalization at the 7-position. This specific structural arrangement likely contributes to the compound's spectroscopic properties, particularly its fluorescence characteristics. The coumarin nucleus provides an intrinsic charge transfer capability due to its electron-rich conjugated π-π systems, which is responsible for the luminescent properties observed in many coumarin derivatives .
These activities are structure-dependent, and the specific substitution pattern in (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide would determine which, if any, of these properties it might possess.
Applications in Research and Diagnostics
Based on the structural features of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide and information about related compounds, several applications can be identified.
Fluorescent Substrate Applications
The coumarin component in (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide likely confers fluorescent properties, making it suitable for use as a fluorogenic substrate in various biochemical assays . Related compounds with similar structural features are used for:
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Measuring enzymatic activity through fluorescence detection
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Monitoring protein-protein interactions
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Tracking cellular processes in real-time
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Developing high-throughput screening assays
Protease Activity Assays
Similar to related compounds like H-Lys-Ala-AMC (where AMC stands for 7-amino-4-methylcoumarin), (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide may serve as a substrate for protease assays . The compound's structure suggests it could be cleaved by specific proteases, resulting in the release of a fluorescent moiety that can be measured to determine enzyme activity .
Potential applications include:
Relationship to Similar Compounds
Comparison with Related Derivatives
The target compound shares structural similarities with several related molecules that have established applications in biochemical research.
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide
This compound, which appears as a parent compound or related structure in the search results, contains the same basic framework as our target molecule but includes additional functional groups . The presence of the methylthio group likely modifies its solubility, reactivity, and binding properties compared to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide .
H-Lys-Ala-AMC
This compound represents another AMC (7-amino-4-methylcoumarin) derivative used as a fluorogenic substrate for proteases . While structurally different from our target compound, it shares the application realm of enzyme activity measurements and likely employs similar fluorescent detection principles .
Structure-Activity Relationships
The specific arrangement of functional groups in (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide would determine its:
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Substrate specificity for different proteases
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Fluorescent properties (excitation/emission wavelengths, quantum yield)
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Solubility in various media
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Stability under different conditions
Studies on coumarin derivatives have shown that even small modifications to the basic structure can significantly alter biological activities and physicochemical properties .
Future Research Directions
Based on the properties and applications of similar compounds, several promising research directions for (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide can be identified:
Expanded Biochemical Applications
Further investigation could explore the compound's utility in:
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Novel protease assay development for previously challenging targets
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Live-cell imaging applications
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High-throughput screening methodologies
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Protein-protein interaction studies
Structure Modification Studies
Systematic modification of the compound's structure could yield derivatives with:
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Enhanced fluorescent properties
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Improved specificity for particular proteases
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Better solubility in aqueous media
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Novel biological activities
Such studies would contribute to the growing body of research on coumarins as versatile scaffolds for drug discovery and research tools .
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